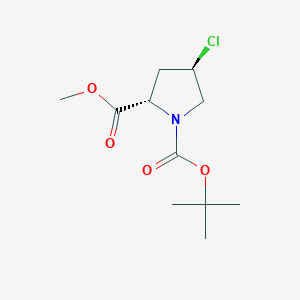

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate

CAS No.: 317356-97-1

Cat. No.: VC8099573

Molecular Formula: C11H18ClNO4

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317356-97-1 |

|---|---|

| Molecular Formula | C11H18ClNO4 |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |

| Standard InChI Key | XNKQYQOTERJNHJ-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Cl |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

The compound’s molecular formula, C₁₁H₁₈ClNO₄, encodes a pyrrolidine ring system substituted with a chlorine atom, tert-butyloxycarbonyl (Boc), and methyl ester groups. Critical to its reactivity is the (2S,4R) stereochemical configuration, which imposes spatial constraints on molecular interactions. The Boc group at the 1-position and methyl ester at the 2-position serve as orthogonal protecting groups, enabling sequential deprotection strategies during synthesis.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 317356-97-1 |

| Molecular Formula | C₁₁H₁₈ClNO₄ |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate |

| InChI Key | XNKQYQOTERJNHJ-SFYZADRCSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl |

Synthesis Pathways and Methodological Approaches

Strategic Bond Formation and Protecting Group Chemistry

Synthesis typically begins with a pyrrolidine precursor, such as trans-4-hydroxyproline, which undergoes sequential protection. The tert-butyl group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O), while the methyl ester is installed through esterification with methyl chloroformate. Chlorination at the 4-position is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often under inert conditions to preserve stereochemical integrity.

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Amino Protection | Boc₂O, Base (e.g., DMAP) | Install Boc group at N1 |

| 2 | Esterification | Methyl chloroformate, Base | Introduce methyl ester at C2 |

| 3 | Chlorination | SOCl₂, DMF (cat.) | Substitute OH at C4 with Cl |

Asymmetric Synthesis and Chiral Resolution

For enantiomerically pure material, asymmetric catalysis or chiral pool synthesis is employed. Starting from enantiopure hydroxyproline derivatives ensures retention of the (2S,4R) configuration. Enzymatic resolution or chiral stationary phase chromatography may purify diastereomeric mixtures.

Applications in Medicinal Chemistry and Drug Development

Role as a Synthetic Intermediate

The compound’s dual-protected dicarboxylate framework allows selective deprotection: the tert-butyl group is cleaved under acidic conditions (e.g., HCl/dioxane), while the methyl ester requires basic hydrolysis (e.g., LiOH/THF). This orthogonality facilitates stepwise elaboration into amines, carboxylic acids, or heterocycles.

Pharmacophore Modeling and Bioactivity

Though direct pharmacological data are scarce, analogous 4-chloropyrrolidines exhibit inhibitory activity against proteases and kinases. For example, chloropyrrolidine derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes therapy. The chlorine atom’s electron-withdrawing effects and steric bulk may modulate target binding affinity.

Physicochemical Characterization and Stability Profile

Solubility and Partitioning Behavior

Predicted LogP values (e.g., XLogP3 ≈ 1.9) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL) due to the Boc and ester groups, necessitating organic solvents (e.g., DMSO, ethanol) for handling.

Thermal and Oxidative Stability

The Boc group decomposes above 150°C, releasing isobutylene and CO₂. Long-term storage requires desiccated conditions at 2–8°C to prevent hydrolysis of the methyl ester.

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| VulcanChem | 95% | 100 mg–10 g | $200–$1,500 |

| Advanced ChemBlock | 98% | 1 g–100 g | $150–$10,000 |

| Alchem Pharmtech | 99% | 10 g–1 kg | $1,000–$50,000 |

Future Perspectives and Research Opportunities

Targeted Derivitization and Lead Optimization

Future studies could explore cross-coupling reactions (e.g., Suzuki-Miyaura) at the chlorine site or hydrogenolysis to install alternative substituents. Computational modeling may predict bioactivity against emerging targets like SARS-CoV-2 main protease.

Process Optimization and Green Chemistry

Microwave-assisted synthesis or flow chemistry could enhance yield and reduce reaction times. Solvent-free conditions or biodegradable catalysts (e.g., enzymes) may improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume